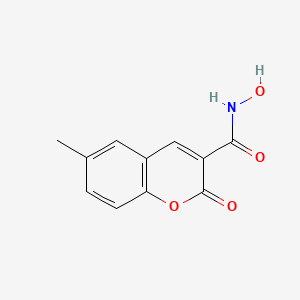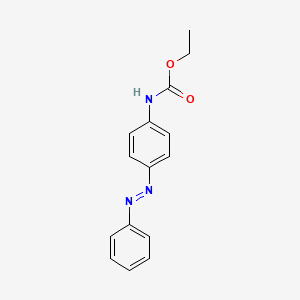
P-phenylazo carbanilic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-phenylazo carbanilic acid, ethyl ester is an organic compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.2985 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a phenyl ring and an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
P-phenylazo carbanilic acid, ethyl ester can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with carbanilic acid derivatives. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl carbanilate under basic conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves its interaction with various molecular targets and pathways:
Azo Group Reduction: The azo group can be reduced by enzymes such as azoreductases, leading to the formation of amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, resulting in the release of carboxylic acid and ethanol.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which can alter its chemical properties and reactivity.
Comparison with Similar Compounds
P-phenylazo carbanilic acid, ethyl ester can be compared with other similar compounds, such as:
P-phenylazo carbanilic acid, phenethyl ester: This compound has a similar structure but with a phenethyl group instead of an ethyl group, leading to differences in solubility and reactivity.
Ethyl benzoate: While both compounds contain an ester group, ethyl benzoate lacks the azo group, resulting in different chemical properties and applications.
Methyl butyrate: Another ester compound, but with a different alkyl group, leading to variations in boiling points and solubility.
This compound stands out due to its unique combination of an azo group and an ester functional group, making it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
321951-65-9 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl N-(4-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19) |
InChI Key |
MEKVKTVRSAZYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
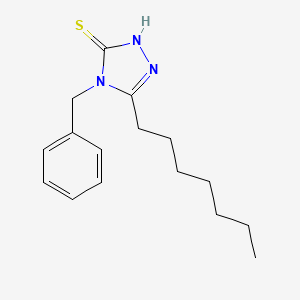
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
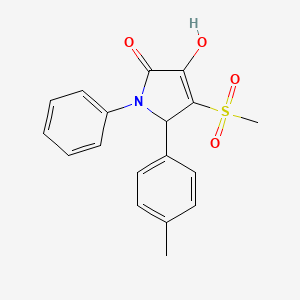
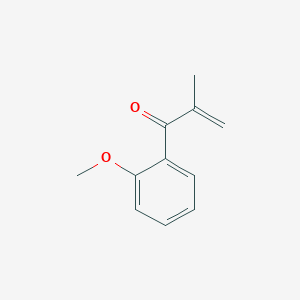
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)

![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
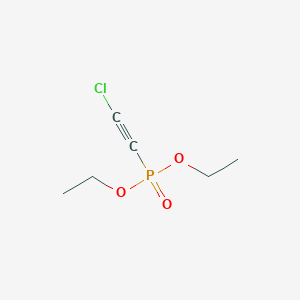
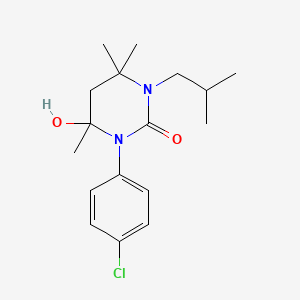
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
